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Compound of Interest

Compound Name: JBIR-15

Cat. No.: B608171 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application note for the structural

confirmation of JBIR-15, a natural product isolated from the sponge-derived fungus Aspergillus

sclerotiorum.[1][2][3] JBIR-15 is an aspochracin derivative identified as N-demethyl

aspochracin.[1][4] The structural elucidation of such complex natural products relies heavily on

a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments.[5][6] This note

outlines the standard operating procedures for sample preparation, and the acquisition and

interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data, including ¹H NMR,

¹³C NMR, DQF-COSY, HSQC, and HMBC experiments, which are crucial for unambiguously

determining the molecular structure of JBIR-15.

Physico-Chemical Properties of JBIR-15
The fundamental properties of JBIR-15 are summarized below. This data is essential for

sample handling and initial characterization.
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Property Value Reference

Appearance Colorless oil [1]

Molecular Formula C₂₂H₃₄N₄O₄ [1][3]

Molecular Weight 418.53 g/mol [3]

HR-ESI-MS
m/z 419.2661 [M+H]⁺ (Calcd.

for C₂₂H₃₅N₄O₄, 419.2658)
[1]

Solubility
Soluble in methanol, ethanol,

DMF, or DMSO
[4]

NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR spectral data for JBIR-15, which forms the

basis for its structural assignment.[1]
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Position ¹³C (δc) ¹H (δн, mult., J in Hz)

1 165.7 -

2 123.6 5.93 (d, 14.9)

3 141.2 7.24 (dd, 14.9, 10.5)

4 129.2 6.14 (dd, 14.9, 10.5)

5 142.0 6.48 (dd, 14.9, 10.5)

6 129.6 6.12 (m)

7 140.4 5.99 (m)

8 18.2 1.81 (d, 6.8)

1' 171.4 -

2' 58.5 5.05 (m)

3' 24.8 2.29 (m), 1.70 (m)

4' 23.0 1.77 (m), 1.55 (m)

5' 45.4 3.48 (m), 2.94 (m)

1'' 172.9 -

2'' 48.9 4.19 (m)

3'' 18.0 1.45 (d, 7.1)

1''' 171.4 -

2''' 67.0 3.51 (m)

3''' 31.0 2.11 (m)

4''' 20.2 0.98 (d, 6.8)

5''' 19.1 0.92 (d, 6.8)

N-Me 29.8 2.96 (s)

NH (2') - 8.21 (d, 8.1)
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NH (2'') - 7.21 (d, 8.1)

Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are

adaptable to most modern high-field NMR spectrometers.

3.1. Sample Preparation

Weigh approximately 5-10 mg of purified JBIR-15.

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄,

Chloroform-d, or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative

analysis or precise referencing is required. For routine structure confirmation, referencing to

the residual solvent peak is often sufficient.

3.2. 1D NMR Spectroscopy

¹H NMR Protocol:

Tune and shim the probe for the specific sample.

Acquire the spectrum using a standard single-pulse sequence.

Typical Parameters:

Spectral Width: 12-16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay (d1): 1-5 seconds

Number of Scans: 8-64 (depending on sample concentration)
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Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent

signal.

¹³C NMR Protocol:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical Parameters:

Spectral Width: 200-240 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Process the data similarly to the ¹H spectrum.

3.3. 2D NMR Spectroscopy

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy):

Purpose: To identify proton-proton spin coupling networks (¹H-¹H J-coupling), revealing

adjacent protons.

Protocol:

Use a standard DQF-COSY pulse program.

Set identical spectral widths in both F1 and F2 dimensions, corresponding to the ¹H

spectral width.

Collect 1024-2048 data points in F2 and 256-512 increments in F1.

Process the 2D data using appropriate window functions (e.g., sine-bell) before Fourier

transformation.
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HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C

correlation).

Protocol:

Use a standard HSQC pulse program optimized for one-bond J-coupling (~145 Hz).

Set the F2 dimension spectral width for ¹H and the F1 dimension spectral width for ¹³C.

Acquire data with sufficient scans per increment to achieve a good signal-to-noise ratio.

Process the 2D data to generate the heteronuclear correlation map.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify longer-range correlations between protons and carbons (typically 2-4

bonds), which is critical for connecting different spin systems and functional groups.

Protocol:

Use a standard HMBC pulse program.

Optimize the long-range coupling delay for an average value of 8 Hz.

Set spectral widths for ¹H (F2) and ¹³C (F1) dimensions.

Acquire and process the 2D data to reveal multi-bond correlations.

Visualization of Structure Elucidation Workflow
The overall process for confirming the structure of JBIR-15 is outlined below, from initial

isolation to the final data analysis.
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Overall Workflow for JBIR-15 Structure Confirmation

Sample Handling

Data Acquisition

Data Analysis & Confirmation

Isolation of JBIR-15
(from Aspergillus sclerotiorum)

Sample Preparation
(Dissolution in Deuterated Solvent)

NMR Data Acquisition

1D NMR
(¹H, ¹³C)

2D NMR
(COSY, HSQC, HMBC)

Spectral Analysis
(Assign Signals, Identify Correlations)

Structure Confirmation of JBIR-15

Click to download full resolution via product page

Caption: A flowchart of the experimental and analytical process.

The logical connections derived from the NMR data are used to piece together the molecular

fragments of JBIR-15 into the final structure.
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Logical Flow of JBIR-15 Structure Assembly via NMR
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Key NMR Correlations

Octa-2,4,6-trienamide

Confirmed Structure
JBIR-15
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HMBC:
2''-NH to C-1'''

connectivity

HMBC:
N-Me to C-1' and C-2'''

connectivity

Alanine

connectivity

N-methylvaline

connectivity

DQF-COSY:
Linear sequence from H-2 to H-8

establishes

HMBC:
H-2 to C-1

confirms amide linkage

Click to download full resolution via product page

Caption: Logical relationships in the structural assembly of JBIR-15.

Interpretation and Conclusion
The structural elucidation of JBIR-15 is a systematic process of piecing together molecular

fragments based on NMR data.

¹H and ¹³C NMR: The 1D spectra provide the initial inventory of protons and carbons,

indicating the presence of olefinic protons, methyl groups, methylene groups, and amide

functionalities.[1]

DQF-COSY Analysis: The COSY spectrum was essential in establishing the linear spin

system of the octa-2,4,6-trienamide moiety, showing clear correlations from the olefinic

proton H-2 through to the methyl protons H-8.[1] It also helped define the individual amino

acid spin systems.

HMBC Analysis: The HMBC spectrum provided the critical long-range correlations needed to

connect the fragments. Key correlations included the coupling from H-2 to the amide carbon

C-1, confirming the trienamide group.[1] Furthermore, correlations between the α-proton and

NH proton of one amino acid residue to the carbonyl carbon of the adjacent residue
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established the peptide sequence.[1] The connection of the N-methyl group to both the

ornithine and N-methylvaline residues was also confirmed via HMBC.[1]

HSQC Analysis: The HSQC spectrum unambiguously assigned each proton to its directly

attached carbon, corroborating the assignments made from 1D spectra and aiding the

interpretation of the HMBC data.

In conclusion, the combined application of 1D (¹H, ¹³C) and 2D (DQF-COSY, HSQC, HMBC)

NMR spectroscopy provides a robust and indispensable toolkit for the structural confirmation of

complex natural products like JBIR-15. The protocols and data presented herein serve as a

comprehensive guide for researchers engaged in the field of natural product chemistry and

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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